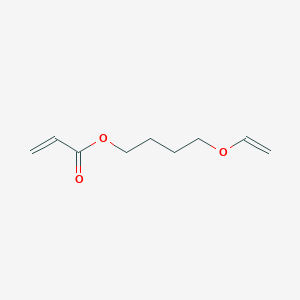

4-(Ethenyloxy)butyl prop-2-enoate

Cat. No. B8686303

M. Wt: 170.21 g/mol

InChI Key: SFXIITYNPFPIDC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08158748B2

Procedure details

A 125 milliliter single-neck flask was charged with 11.6 grams (100 millimole) 4-hydroxybutylvinyl ether, 15.4 grams (150 millimoles) triethylamine, and twenty milliliters tetrahydrofuran. This solution was stirred magnetically and cooled in an ice bath. A solution of 9.05 grams (105 millimoles) acryloyl chloride dissolved in 20 milliliters THF was then dripped in over the course of forty-five minutes. The mix was stirred another hour while the temperature was allowed to rise to room temperature. The THF and excess triethylamine were removed on the rotary evaporator. The residue was extracted with three 20 ml portions of toluene and the toluene phase was rinsed with 20 ml deionized water. The toluene phase was dried with ten grams anhydrous magnesium sulfate and the toluene was removed to yield a mobile yellow liquid. The product weighed 12.3 grams (72% of theory). This liquid had major IR absorptions at 1723, 1635, 1616, 1408, 1188, 959, 809, and 731 wavenumbers.

Identifiers

|

REACTION_CXSMILES

|

O[CH2:2][CH2:3][CH2:4][CH2:5][O:6][CH:7]=[CH2:8].C(N(CC)CC)C.[C:16](Cl)(=[O:19])[CH:17]=[CH2:18].C1C[O:24]CC1>>[C:16]([O:19][CH2:2][CH2:3][CH2:4][CH2:5][O:6][CH:7]=[CH2:8])(=[O:24])[CH:17]=[CH2:18]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

11.6 g

|

|

Type

|

reactant

|

|

Smiles

|

OCCCCOC=C

|

|

Name

|

|

|

Quantity

|

15.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

9.05 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)Cl

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This solution was stirred magnetically

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then dripped in over the course of forty-five minutes

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mix was stirred another hour while the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The THF and excess triethylamine were removed on the rotary evaporator

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The residue was extracted with three 20 ml portions of toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

the toluene phase was rinsed with 20 ml

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The toluene phase was dried with ten grams anhydrous magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the toluene was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a mobile yellow liquid

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C=C)(=O)OCCCCOC=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |